MBX-2982
CAS No.: 1037792-44-1
Cat. No.: VC0534627
Molecular Formula: C22H24N8OS
Molecular Weight: 448.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1037792-44-1 |
---|---|
Molecular Formula | C22H24N8OS |
Molecular Weight | 448.5 g/mol |
IUPAC Name | 2-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-4-[[4-(tetrazol-1-yl)phenoxy]methyl]-1,3-thiazole |
Standard InChI | InChI=1S/C22H24N8OS/c1-2-16-11-23-22(24-12-16)29-9-7-17(8-10-29)21-26-18(14-32-21)13-31-20-5-3-19(4-6-20)30-15-25-27-28-30/h3-6,11-12,14-15,17H,2,7-10,13H2,1H3 |
Standard InChI Key | NFTMKHWBOINJGM-UHFFFAOYSA-N |
SMILES | CCC1=CN=C(N=C1)N2CCC(CC2)C3=NC(=CS3)COC4=CC=C(C=C4)N5C=NN=N5 |
Canonical SMILES | CCC1=CN=C(N=C1)N2CCC(CC2)C3=NC(=CS3)COC4=CC=C(C=C4)N5C=NN=N5 |
Appearance | Solid powder |
Introduction
Molecular Characterization and Pharmacological Profile
Chemical Structure and Properties
MBX-2982 (CAS 1037792-44-1) is a small molecule with the molecular formula and a molecular weight of 448.54 g/mol . Its structure features a thiazole core linked to a pyrimidine moiety via a piperidine spacer, with a tetrazole-containing phenoxy group enhancing receptor binding (SMILES: CCC1=CN=C(N=C1)N2CCC(CC2)C3=NC(COC4=CC=C(C=C4)N5C=NN=N5)=CS3
) . The compound exhibits high solubility in DMSO (≥10 mg/mL) and stability under standard storage conditions (-20°C for 3 years) .
Mechanism of Action
GPR119 activation by MBX-2982 triggers intracellular cAMP accumulation through -protein coupling, promoting insulin secretion in a glucose-dependent manner . Concurrently, it stimulates enteroendocrine L-cells to release GLP-1, which enhances insulin secretion, inhibits glucagon release, and slows gastric emptying . This dual mechanism contrasts with existing therapies by targeting both pancreatic and intestinal pathways without inducing hypoglycemia .
Table 1: Comparative In Vitro Potency of GPR119 Agonists
Compound | Human GPR119 EC₅₀ (nM) | Mouse GPR119 EC₅₀ (nM) | Selectivity (168 targets screened) |
---|---|---|---|
MBX-2982 | 8.7 ± 3.4 | 3.6 ± 0.1 | No off-target activity <10 μM |
AR-231453 | 1.5 ± 0.1 | 2.5 ± 2.1 | Moderate hERG inhibition |
Data adapted from Jones et al. (2015) and Metabolex studies .
Preclinical Development
In Vitro Studies
In HEK-GPR119 cells, MBX-2982 (30 nM) induced sustained cAMP production persisting after washout, a property linked to membrane deposition and prolonged receptor activation . The compound showed full agonist activity with an EC₅₀ of 8.7 nM for human GPR119 and 3.6 nM for murine receptors, outperforming earlier analogs like AR-231453 . Off-target screening against 168 receptors, ion channels, and enzymes revealed no significant activity at concentrations <10 μM, confirming high selectivity .
Animal Models
In diabetic mouse models, MBX-2982 (10–100 mg/kg) reduced fasting glucose by 18–32% and improved glucose tolerance by 40–58% during oral glucose tests . Notably, it increased active GLP-1 levels by 2.5-fold and augmented insulin secretion by 65–89% compared to controls . Chronic administration over 12 weeks preserved β-cell mass by 22% in Zucker Diabetic Fatty rats, suggesting disease-modifying potential .
Clinical Trial Data
Phase 1a (Single Ascending Dose)
A randomized, placebo-controlled trial (n=60) evaluated doses from 10–1000 mg :
-
Pharmacokinetics: Linear exposure (Cₘₐₓ 1.2–118 μg/mL) with Tₘₐₓ 1.5–2.8 hours and t₁/₂ 14–18 hours .
-
Pharmacodynamics: Dose-dependent reductions in postprandial glucose (23–41%) and increases in total GLP-1 (1.8–3.1× baseline) .
-
Safety: No severe adverse events; mild nausea (8%) and headache (5%) at highest dose .
Phase 2 (28-Day Multiple Dose)
In patients with type 2 diabetes (n=127), MBX-2982 300 mg/day demonstrated :
-
Glycemic Control: 34% reduction in postprandial glucose AUC₀–₄h (p<0.01 vs placebo).
-
Hormonal Effects: 2.3× increase in active GLP-1 (p=0.003) and 19% rise in insulin secretion rate (p=0.02).
-
Lipid Profile: 14% decrease in fasting triglycerides (p=0.04).
Table 2: Phase 2 Efficacy Endpoints (300 mg/day)
Parameter | Change vs Baseline | Placebo Adjustment | p-value |
---|---|---|---|
Postprandial glucose AUC | -34% | -28% | <0.01 |
Fasting insulin | +22% | +15% | 0.03 |
HOMA-IR | -18% | -12% | 0.04 |
Data source: Metabolex Phase 2 trial .
Comparative Analysis with Existing Therapies
Unlike DPP-4 inhibitors that only enhance incretin activity, MBX-2982’s dual mechanism provides complementary benefits:
Therapy | Insulin Secretion | GLP-1 Elevation | Weight Effect | Hypoglycemia Risk |
---|---|---|---|---|
MBX-2982 | Glucose-dependent | 2.1–3.0× | Neutral/Loss | Low |
Sulfonylureas | Glucose-independent | None | Gain | High |
GLP-1 RA | Indirect | 4.0–6.0× | Loss | Low |
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